molecular formula C22H18ClN3O3 B2652320 4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol CAS No. 899973-86-5

4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol

Cat. No. B2652320
CAS RN: 899973-86-5
M. Wt: 407.85
InChI Key: XNJWUZYLGPHULD-UHFFFAOYSA-N
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Description

The compound “4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol” belongs to the class of organic compounds known as phenylpyrazoles . It features an “amino–nitro–amino” arrangement and exhibits excellent thermal stability .


Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, a series of pyrazolo[3,4-b]pyridine derivatives have been synthesized . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular docking study was used to evaluate the binding mode between the compound and TRKA . The dipole moment changes in these compounds were calculated .


Chemical Reactions Analysis

The compound exhibits a stronger solvatofluorochromic effect when pyridine is used as an EWG at position 7 .


Physical And Chemical Properties Analysis

The compound exhibits excellent thermal stability with a high density of 1.88 g cm −3 . The dipole moment changes in these compounds were calculated .

Scientific Research Applications

CDK2 Inhibitors

Compounds with similar structures have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

TRK Inhibitors

Derivatives of the compound have been synthesized and evaluated for their activities to inhibit TRKA . Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer .

Anti-Fibrosis Activity

Some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells . This suggests potential applications in the treatment of fibrotic diseases .

Fluorophores

The compound could potentially be used in the development of fluorophores . Fluorophores are chemical compounds that can re-emit light upon light excitation .

Amide Synthesis

Amides are ubiquitous in organic compounds, polymers, natural products, and pharmaceuticals . Compounds with similar structures could potentially be used in the synthesis of amides .

Crystal Structure Analysis

The crystal structure of a secondary amine: 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline (L b) obtained from a stepwise reduction of an imine, (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine (L a) with sodium borohydride has been analyzed . This suggests potential applications in the field of crystallography .

Single-Molecule Magnetic and Electrocatalytic Properties

FeII, CoII and NiII complexes based on 1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine have been synthesized from the reactions of the L ligand with chloride salts of FeII, CoII, and NiII ions under solvothermal conditions . These complexes exhibit single-molecule magnetic and electrocatalytic properties .

Antimicrobial Potential

Compounds with similar structures have shown good antimicrobial potential . This suggests potential applications in the development of new antimicrobial agents .

Mechanism of Action

Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression cause cancer. The compound has shown acceptable activity in inhibiting TRKA .

properties

IUPAC Name

4-(9-chloro-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3/c1-28-21-10-13(5-7-19(21)27)17-12-18-15-11-14(23)6-8-20(15)29-22(26(18)25-17)16-4-2-3-9-24-16/h2-11,18,22,27H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJWUZYLGPHULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=CC=N5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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